molecular formula C12H14N2O4S2 B11211313 4-{[4-(3-Methyl-1,2-oxazol-5-yl)thiophen-2-yl]sulfonyl}morpholine

4-{[4-(3-Methyl-1,2-oxazol-5-yl)thiophen-2-yl]sulfonyl}morpholine

Cat. No.: B11211313
M. Wt: 314.4 g/mol
InChI Key: BRGNTYNOFZCEPC-UHFFFAOYSA-N
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Description

4-{[4-(3-Methyl-1,2-oxazol-5-yl)thiophen-2-yl]sulfonyl}morpholine is a complex organic compound that features a morpholine ring, a thiophene ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(3-Methyl-1,2-oxazol-5-yl)thiophen-2-yl]sulfonyl}morpholine typically involves multi-step organic reactions. One common route involves the formation of the oxazole ring through cyclodehydration of an appropriate precursor, followed by sulfonylation and subsequent attachment of the morpholine ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize waste. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(3-Methyl-1,2-oxazol-5-yl)thiophen-2-yl]sulfonyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-{[4-(3-Methyl-1,2-oxazol-5-yl)thiophen-2-yl]sulfonyl}morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[4-(3-Methyl-1,2-oxazol-5-yl)thiophen-2-yl]sulfonyl}morpholine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide: Known for its antimicrobial properties.

    2-(2,6-Dichloro-phenylamino)-phenyl methyl-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones: Exhibits antibacterial potential.

Uniqueness

4-{[4-(3-Methyl-1,2-oxazol-5-yl)thiophen-2-yl]sulfonyl}morpholine is unique due to its combination of the oxazole, thiophene, and morpholine rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and participate in diverse chemical reactions.

Properties

Molecular Formula

C12H14N2O4S2

Molecular Weight

314.4 g/mol

IUPAC Name

4-[4-(3-methyl-1,2-oxazol-5-yl)thiophen-2-yl]sulfonylmorpholine

InChI

InChI=1S/C12H14N2O4S2/c1-9-6-11(18-13-9)10-7-12(19-8-10)20(15,16)14-2-4-17-5-3-14/h6-8H,2-5H2,1H3

InChI Key

BRGNTYNOFZCEPC-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2=CSC(=C2)S(=O)(=O)N3CCOCC3

Origin of Product

United States

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